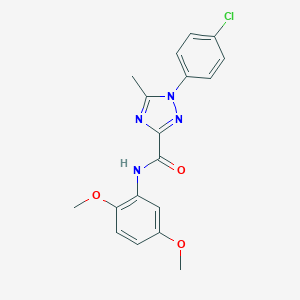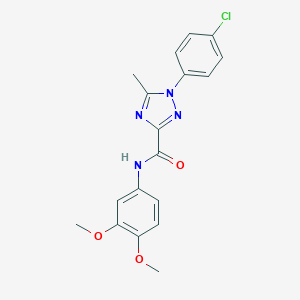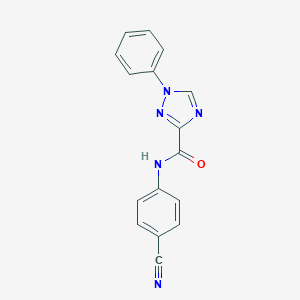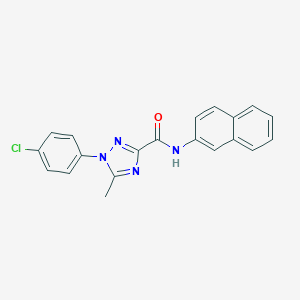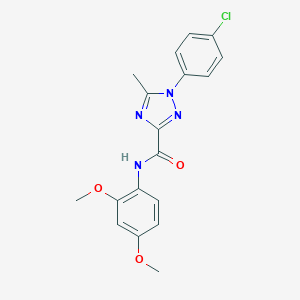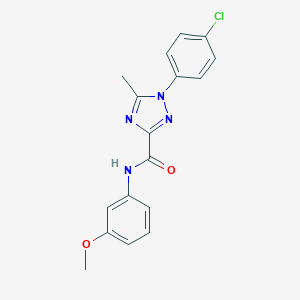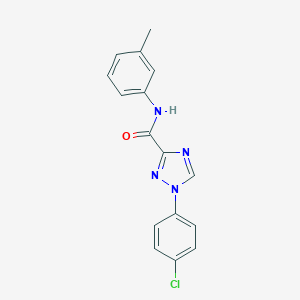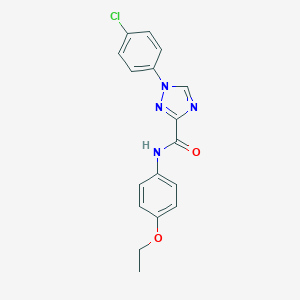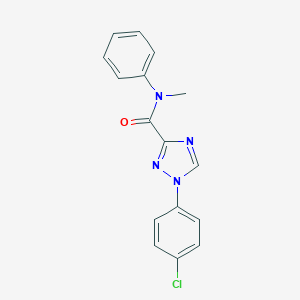![molecular formula C16H13BrN4O3S B498341 N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B498341.png)
N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Thioether Formation: The sulfanyl group can be introduced by reacting a thiol with an appropriate electrophile.
Amide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the bromine atom, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially useful in catalysis.
Materials Science: Its unique structure might make it a candidate for the development of new materials with specific properties.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Its complex structure makes it a potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(5-fluoro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
The presence of the bromine atom at the 5-position of the pyridine ring and the specific arrangement of the oxadiazole and sulfanylacetamide groups make “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” unique
属性
分子式 |
C16H13BrN4O3S |
|---|---|
分子量 |
421.3g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrN4O3S/c17-11-6-7-13(18-8-11)19-14(22)10-25-16-21-20-15(24-16)9-23-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,19,22) |
InChI 键 |
RVWYDFYMFRKFIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


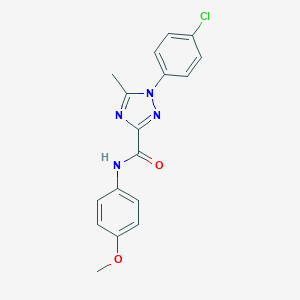
![1-(4-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498262.png)
